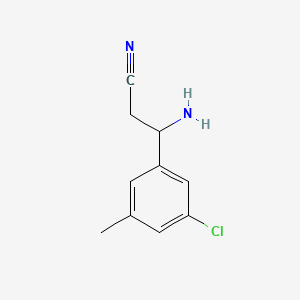

3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile

Beschreibung

3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile is a nitrile derivative featuring a substituted phenyl group at the β-position of the propanenitrile backbone. Its structure includes a 3-chloro-5-methylphenyl substituent and an amino group on the central carbon of the propylene chain. The compound’s nitrile group may enhance stability or serve as a synthetic handle for further derivatization.

Eigenschaften

Molekularformel |

C10H11ClN2 |

|---|---|

Molekulargewicht |

194.66 g/mol |

IUPAC-Name |

3-amino-3-(3-chloro-5-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11ClN2/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6,10H,2,13H2,1H3 |

InChI-Schlüssel |

HCZQJCZSQSSAIN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)Cl)C(CC#N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile typically involves the reaction of 3-chloro-5-methylbenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where the aldehyde is first converted to an imine intermediate, which is then reduced to form the desired product .

Industrial Production Methods

In industrial settings, the production of 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The chloro-substituted phenyl ring can also participate in hydrophobic interactions, further modulating the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-Amino-3-(3-chloro-5-methylphenyl)propanenitrile with two analogs: Cyanazine (a triazine-containing propanenitrile) and 3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile (a pyridinyl-hydrazino acrylonitrile derivative). Key distinctions arise in substituents, regulatory status, and applications.

Table 1: Structural and Functional Comparison

*Calculated based on structural analysis; †Assumes C₆H₃Cl(CH₃)-CH(NH₂)-CN; ‡Assumes pyridine (C₅H₃ClF₃N) + acrylonitrile-hydrazine backbone.

Structural Differences

- Backbone Variation: The target compound and Cyanazine share a propanenitrile core, but Cyanazine incorporates a triazine ring linked via an amino group , whereas the pyridinyl analog replaces the phenyl group with a heteroaromatic ring and hydrazino functionality .

Toxicity and Regulatory Profiles

- Cyanazine: Banned in agriculture due to high toxicity to humans and ecosystems, as noted in the Rotterdam Convention .

- Target Compound: No regulatory restrictions are documented, though its structural similarity to Cyanazine warrants caution in handling.

- Pyridinyl Analog: Limited data exist, but the trifluoromethyl group may confer metabolic stability, a common feature in modern pesticides .

Research Findings and Implications

- Cyanazine’s Legacy : Its ban underscores the importance of substituent choice in nitrile-based agrochemicals; bulkier aromatic groups (e.g., triazines) may pose higher ecological risks .

- Emerging Analogs : Pyridinyl and trifluoromethyl motifs in newer compounds (e.g., the acrylonitrile derivative) reflect industry shifts toward targeted bioactivity and reduced environmental half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.